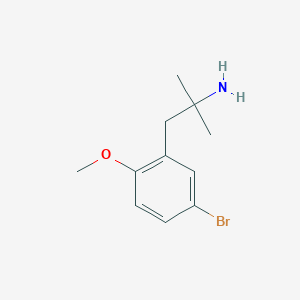
4-(Tert-butoxymethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tert-butoxymethyl)piperidine is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butoxymethyl group attached to the piperidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butoxymethyl)piperidine typically involves the reaction of piperidine with tert-butyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of tert-butyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to enhance yield and efficiency. This method involves the use of a flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This approach minimizes side reactions and allows for better control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Tert-butoxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
4-(Tert-butoxymethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the synthesis of piperidine-based drugs.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Tert-butoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butoxymethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, lacking the tert-butoxymethyl group.
4-(Bromomethyl)piperidine: A similar compound with a bromomethyl group instead of tert-butoxymethyl.
N-(Piperidin-4-yl)benzamide: A piperidine derivative with a benzamide group.
Uniqueness: 4-(Tert-butoxymethyl)piperidine is unique due to the presence of the tert-butoxymethyl group, which imparts distinct chemical properties such as increased lipophilicity and steric hindrance. These properties make it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
4-[(2-methylpropan-2-yl)oxymethyl]piperidine |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)12-8-9-4-6-11-7-5-9/h9,11H,4-8H2,1-3H3 |
Clé InChI |
LWOWJSCISLXIKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)











![2-(2-Bromopropyl)benzo[d]thiazole](/img/structure/B13602136.png)
